2-({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole
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Overview
Description
2-({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a triazole ring, which is further connected to a furan and pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the triazole ring through cyclization reactions. The furan and pyrazine groups are then attached via nucleophilic substitution reactions. The final product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the furan and pyrazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong bases, and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Furan-2-ylmethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
- 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
- 2-{[4-(furan-2-ylmethyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Uniqueness
What sets 2-({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and pyrazine moieties, along with the triazole and benzimidazole cores, provides a versatile scaffold for further functionalization and application .
Properties
Molecular Formula |
C19H15N7OS |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H15N7OS/c1-2-6-15-14(5-1)22-17(23-15)12-28-19-25-24-18(16-10-20-7-8-21-16)26(19)11-13-4-3-9-27-13/h1-10H,11-12H2,(H,22,23) |
InChI Key |
UTAFVZLZZYEYDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(N3CC4=CC=CO4)C5=NC=CN=C5 |
Origin of Product |
United States |
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